Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate
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Overview
Description
Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate is an organic compound with a complex structure that includes hydroxyl, nitro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-(hydroxymethyl)-2-nitrohexanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrobutanoate: Similar structure but with a shorter carbon chain.
Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitroheptanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88238-96-4 |
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Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-(hydroxymethyl)-2-nitrohexanoate |
InChI |
InChI=1S/C8H15NO6/c1-6(11)3-4-8(5-10,9(13)14)7(12)15-2/h6,10-11H,3-5H2,1-2H3 |
InChI Key |
UZVHKUCZGCQRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CO)(C(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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